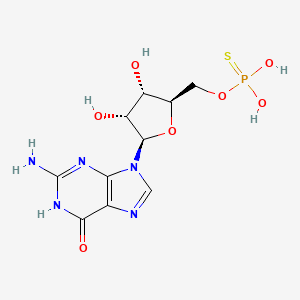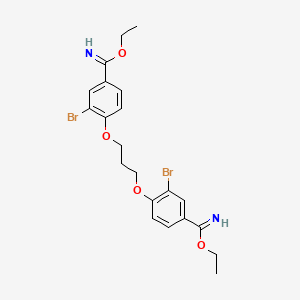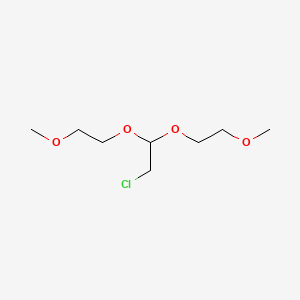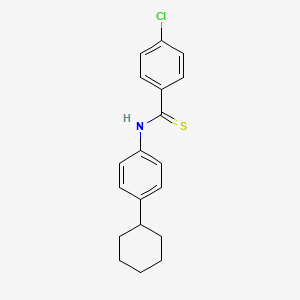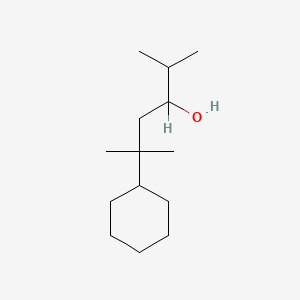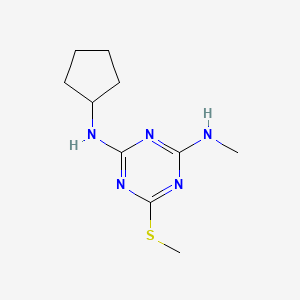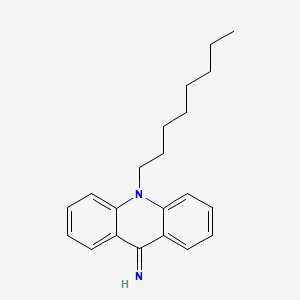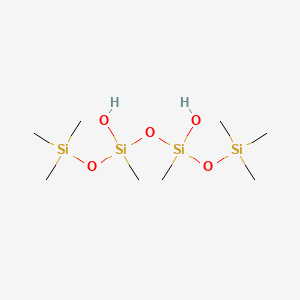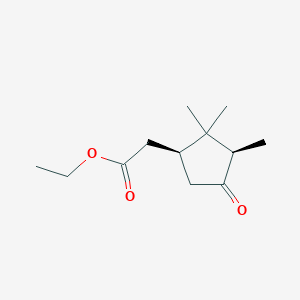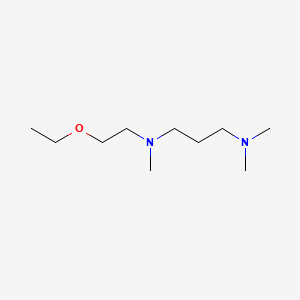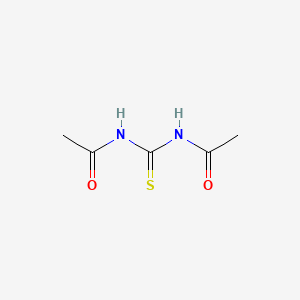
N,N'-Diacetylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diacetylthiourea is an organosulfur compound that belongs to the class of thioureas It is characterized by the presence of two acetyl groups attached to the nitrogen atoms of the thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
N,N’-Diacetylthiourea can be synthesized through the reaction of thiourea with acetic anhydride under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Thiourea is dissolved in a suitable solvent, such as ethanol or acetonitrile.
Addition of Acetic Anhydride: Acetic anhydride is slowly added to the solution while maintaining the temperature at around 0-5°C to prevent side reactions.
Stirring and Heating: The reaction mixture is stirred and gradually heated to room temperature, allowing the reaction to proceed to completion.
Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diacetylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
化学反応の分析
Types of Reactions
N,N’-Diacetylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can yield thiourea derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Diphenyl disulfide, phenyl ester of thioacetic acid.
Reduction: Diacetylurea, monoacetylurea.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
N,N’-Diacetylthiourea has diverse applications in scientific research:
作用機序
The mechanism of action of N,N’-Diacetylthiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The acetyl groups enhance its ability to form stable complexes with various substrates, influencing its reactivity and biological activity . The electron-withdrawing effect of the acetyl groups also plays a role in modulating its chemical behavior .
類似化合物との比較
Similar Compounds
Thiourea: Lacks acetyl groups, resulting in different reactivity and applications.
N-Acetylthiourea: Contains only one acetyl group, leading to distinct chemical properties.
N,N’-Diethylthiourea: Substituted with ethyl groups instead of acetyl, affecting its solubility and reactivity.
Uniqueness
N,N’-Diacetylthiourea is unique due to the presence of two acetyl groups, which significantly influence its chemical and biological properties. This structural feature enhances its ability to participate in hydrogen bonding and coordination chemistry, making it a valuable compound in various applications .
特性
CAS番号 |
4984-27-4 |
|---|---|
分子式 |
C5H8N2O2S |
分子量 |
160.20 g/mol |
IUPAC名 |
N-(acetylcarbamothioyl)acetamide |
InChI |
InChI=1S/C5H8N2O2S/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10) |
InChIキー |
GJHHTDAIMPUSJU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=S)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


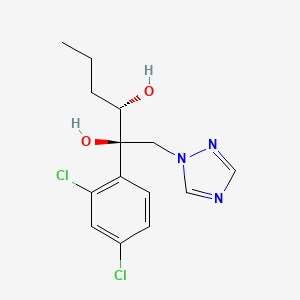
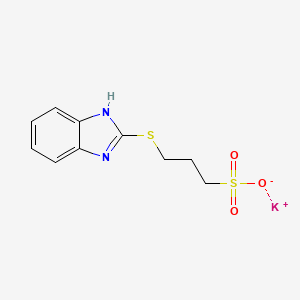
![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
